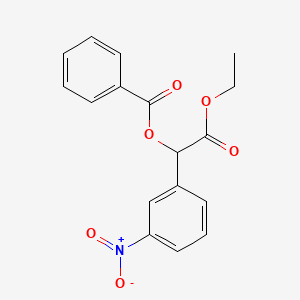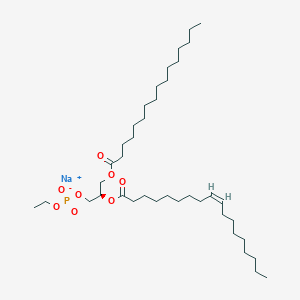
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt is a phosphatidylethanol, a type of glycerophospholipid formed by the substitution of ethanol for the lipid headgroup by the enzyme phospholipase D . This compound is significant in various biological and chemical contexts due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt typically involves the enzymatic reaction of phospholipase D with phosphatidylcholine in the presence of ethanol . This reaction substitutes the choline headgroup with ethanol, forming phosphatidylethanol.
Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes, ensuring high yield and purity. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are crucial for optimizing the production process .
化学反応の分析
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleoyl chain, leading to the formation of peroxides and other oxidative products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 and phospholipase D are typically used under physiological conditions (pH 7.4, 37°C).
Major Products:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids (palmitic acid and oleic acid) and glycerophosphoethanol.
科学的研究の応用
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: Serves as a biomarker for alcohol consumption due to its formation in the presence of ethanol.
Medicine: Investigated for its potential role in diagnosing and monitoring alcohol abuse.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
作用機序
The primary mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt involves its integration into cellular membranes, where it can influence membrane fluidity and signaling pathways. The compound interacts with various proteins and enzymes, modulating their activity and affecting cellular processes .
類似化合物との比較
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol: Another glycerophospholipid with similar fatty acid chains but a different headgroup.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Similar structure but with a phosphate headgroup instead of ethanol.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt is unique due to its ethanol headgroup, which is formed specifically in the presence of ethanol and phospholipase D. This makes it a valuable biomarker for alcohol consumption and a useful tool in various biochemical studies .
特性
分子式 |
C39H74NaO8P |
|---|---|
分子量 |
725.0 g/mol |
IUPAC名 |
sodium;ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O8P.Na/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)45-6-3)35-44-38(40)33-31-29-27-25-23-21-18-16-14-12-10-8-5-2;/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43);/q;+1/p-1/b20-19-;/t37-;/m1./s1 |
InChIキー |
JFUGSRIBTPUDOW-VYMFHCNISA-M |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


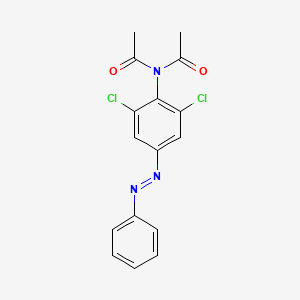
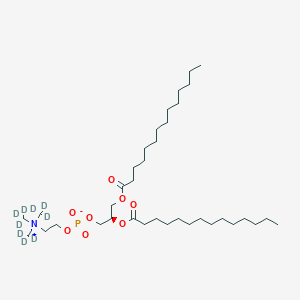

![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
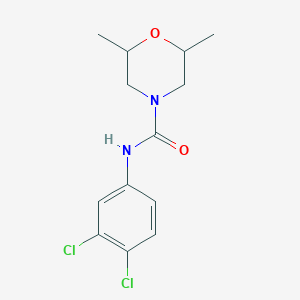
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)

![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)



